1-Bromo-2-(isocyanomethyl)benzene
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Overview
Description
1-Bromo-2-(isocyanomethyl)benzene is a chemical compound with the molecular formula C8H6BrN and a molecular weight of 196.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and an isocyanomethyl group attached. The exact spatial arrangement of these groups would depend on the specific isomer of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 196.05 , but other properties such as density, boiling point, and melting point are not specified .Scientific Research Applications
Supramolecular Features and Crystallization
1-Bromo derivatives, such as 1-bromo-2-(isocyanomethyl)benzene, demonstrate significant supramolecular characteristics like hydrogen bonding, π–π interactions, and close contacts between different elements, as exemplified in the study of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene (Timo Stein et al., 2015). This research highlights the compound's ability to crystallize in specific forms, such as a sub-hydrate.
Synthesis of Complex Compounds
This compound is utilized in the synthesis of complex organic compounds. For instance, it's used in the formation of 1-substituted 3-alkoxy-1H-isoindoles, showcasing a two-step synthesis process that includes reactions with nitriles and acid-catalyzed cyclization (Minami Kuroda & K. Kobayashi, 2015).
Fluorescence Properties
The compound's derivatives have been studied for their fluorescence properties, as seen in the synthesis of 1-Bromo-4-( 2,2-diphenylvinyl) benzene. This study focused on the compound's photoluminescence properties in both solution and solid states, highlighting its potential use in optoelectronic applications (Liang Zuo-qi, 2015).
Synthesis of Sterically Hindered Aryl Bromides
This compound is instrumental in the synthesis of highly sterically hindered aryl bromides. This process was demonstrated in the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which exhibits unique rotational isomerism and thermal properties (B. R. Steele et al., 2004).
Mechanism of Action
The mechanism of action of 1-Bromo-2-(isocyanomethyl)benzene is not specified in the search results. As a bromobenzene derivative, it may undergo reactions via electrophilic aromatic substitution . The isocyanomethyl group could also participate in reactions, but the specifics would depend on the reaction conditions and the other reactants present.
Properties
IUPAC Name |
1-bromo-2-(isocyanomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJFUOADFXCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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